(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine
Description
(2Z)-4-Ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is a thiazolidine-derived imine compound characterized by a 1,3-thiazolidin-2-imine core substituted with an ethyl group at position 4 and a 3-(trifluoromethyl)phenyl group at the N-position. The (2Z) stereochemistry indicates the spatial arrangement of substituents around the imine bond, which may influence its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent modulates steric and electronic effects .
Properties
IUPAC Name |
4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-2-9-7-18-11(16-9)17-10-5-3-4-8(6-10)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKNVOWWOPEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172086 | |
| Record name | 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341968-30-7 | |
| Record name | 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341968-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-4,5-dihydro-N-[3-(trifluoromethyl)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications in fields such as electronics and coatings.
Mechanism of Action
The mechanism of action of (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The thiazolidine ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidin-2-imine Derivatives
Key Findings:
Substituent Effects on Lipophilicity :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-chlorophenyl analog (logP ~2.8) . This enhances membrane permeability, a critical factor in drug design.
- The 2-methoxyethyl group in analogs (e.g., ) introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
The 4-chlorophenyl group in is electron-withdrawing but less sterically demanding than the trifluoromethyl group, suggesting differences in target affinity.
Biological Relevance :
- Thiazolidin-imines with trifluoromethyl or chlorophenyl groups are often explored as kinase inhibitors or antimicrobial agents. The target compound’s trifluoromethyl group may confer resistance to oxidative metabolism, extending half-life compared to chlorophenyl analogs .
- Patent compounds with triazole-linked trifluoromethoxy groups exhibit pesticidal activity, highlighting the versatility of thiazolidin-imines in agrochemistry.
Biological Activity
(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine is a synthetic compound with a thiazolidine ring structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Overview of the Compound
- Chemical Structure : The compound features a thiazolidine ring and a trifluoromethyl group, which are pivotal for its biological interactions.
- CAS Number : 341968-30-7
- Molecular Formula : CHFNS
Synthesis
The synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl isothiocyanate under controlled conditions. The process is performed in an inert atmosphere using solvents such as dichloromethane or toluene, often at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes, leading to modulation of biological pathways.
- Cellular Interactions : The compound has shown potential in interacting with various cellular receptors, influencing processes such as apoptosis and cell proliferation.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Activity : Studies have demonstrated that thiazolidin-2-imines possess significant anticancer properties. For instance, derivatives have exhibited anti-proliferative effects against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116), with some compounds showing IC values significantly lower than standard treatments like cisplatin .
| Compound | Cell Line | IC (µM) | Relative Potency |
|---|---|---|---|
| This compound | MCF7 | 0.50 | 8-fold greater than cisplatin |
| Other Thiazolidin Derivatives | HCT116 | 1.15 | Higher than cisplatin |
- Antimicrobial Properties : Thiazolidin derivatives have been reported to exhibit antibacterial and antifungal activities. Research has highlighted their effectiveness in inhibiting biofilm formation and disrupting existing biofilms in bacterial and fungal species .
Case Studies
- Antitumor Activity Study :
- Antibiofilm Activity Evaluation :
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other similar compounds:
| Compound Name | Structural Feature | Notable Activity |
|---|---|---|
| 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine | Lacks trifluoromethyl group | Lower binding affinity |
| 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine | Different substitution pattern | Reduced anticancer activity |
Q & A
Q. What are the recommended synthetic routes for (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine?
Methodological Answer: The synthesis of this thiazolidin-imine derivative can be optimized using a multi-step approach:
Condensation Reaction : React 3-(trifluoromethyl)aniline with a suitable aldehyde (e.g., 4-ethylthiazolidin-2-imine precursor) under acidic or basic conditions to form the Schiff base intermediate.
Cyclization : Use POCl₃ or other cyclizing agents to facilitate thiazolidine ring formation. For example, heating the intermediate at 90°C in POCl₃ for 3 hours under reflux, followed by pH adjustment (8–9) with ammonia to precipitate the product .
Purification : Recrystallize from a DMSO/water (2:1) mixture to achieve >95% purity.
Q. Key Reaction Conditions Table
| Step | Reagent/Condition | Time | Temperature | Yield |
|---|---|---|---|---|
| 1 | POCl₃, Reflux | 3 h | 90°C | ~65% |
| 2 | NH₃ (aq.) | - | RT | - |
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- FT-IR : Identify characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- NMR : Confirm proton environments (e.g., trifluoromethyl group at δ ~7.5 ppm in ¹H NMR; CF₃ signal at δ ~120 ppm in ¹³C NMR) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles. For example, C-S bond lengths in thiazolidine rings typically range from 1.70–1.75 Å .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT)?
Methodological Answer:
Benchmark Computational Methods : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate vibrational frequencies and NMR shifts. Compare with experimental FT-IR/UV-Vis data .
Account for Solvent Effects : Include polarizable continuum models (PCM) in DFT calculations to match solution-phase NMR results.
Validate Crystal Packing : Overlay DFT-optimized geometry with X-ray structures (using Mercury or OLEX2) to identify steric or electronic discrepancies .
Q. What strategies are effective in resolving crystallographic disorders or twinning for this compound?
Methodological Answer:
Q. How to design derivatives to explore structure-activity relationships (SAR) for pesticidal activity?
Methodological Answer:
Target Modification :
- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Substitute the trifluoromethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
In Vitro Assays :
- Test mitochondrial complex II/IV inhibition using insect cell lines (e.g., Sf9) via oxygen consumption assays .
- Compare IC₅₀ values against cyenopyrafen (M.25 inhibitor) as a positive control .
Q. Example SAR Table
| Derivative | Modification | IC₅₀ (μM) | Target Activity |
|---|---|---|---|
| Parent | None | 12.3 | Baseline |
| Derivative A | CF₃ → NO₂ | 8.7 | Enhanced |
Q. Best practices for evaluating the compound as a ryanodine receptor (RyR) modulator?
Methodological Answer:
Fluorescent Binding Assays : Use BODIPY-FLX (fluorescent RyR ligand) to measure competitive displacement in HEK293 cells expressing RyR isoforms .
Calcium Imaging : Monitor intracellular Ca²⁺ flux in primary cardiomyocytes using Fluo-4 AM dye. EC₅₀ values <10 μM suggest potent modulation .
Molecular Docking : Perform AutoDock Vina simulations with RyR cryo-EM structures (PDB: 5TBP) to identify binding pockets near the imine moiety .
Q. How to analyze anisotropic thermal motion in the crystal lattice?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
